molecular formula C5H6F3NO2 B11749336 (1S,2R)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

(1S,2R)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B11749336
M. Wt: 169.10 g/mol
InChI Key: XYADPSWBCYPNKY-FONMRSAGSA-N
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Description

(1S,2R)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a chiral, non-proteinogenic amino acid. This compound is notable for its unique cyclopropane ring structure, which is substituted with an amino group, a trifluoromethyl group, and a carboxylic acid group. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the cyclopropanation step. For example, the diastereoselective nucleophilic substitution of bromocyclopropanes can be employed to introduce the amino and trifluoromethyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitriles, while reduction of the carboxylic acid group may yield alcohols.

Scientific Research Applications

(1S,2R)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in modulating biological pathways, including those involving neurotransmitters and hormones.

    Medicine: Research is ongoing into its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and bioavailability.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or modulator of enzymes involved in neurotransmitter synthesis or degradation. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in (1S,2R)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid distinguishes it from other cyclopropane amino acids. This group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s effectiveness in various applications.

Properties

Molecular Formula

C5H6F3NO2

Molecular Weight

169.10 g/mol

IUPAC Name

(1S,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C5H6F3NO2/c6-5(7,8)2-1-4(2,9)3(10)11/h2H,1,9H2,(H,10,11)/t2-,4+/m1/s1

InChI Key

XYADPSWBCYPNKY-FONMRSAGSA-N

Isomeric SMILES

C1[C@H]([C@@]1(C(=O)O)N)C(F)(F)F

Canonical SMILES

C1C(C1(C(=O)O)N)C(F)(F)F

Origin of Product

United States

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